molecular formula C21H26FN3O4S B2744004 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-51-3

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2744004
CAS No.: 897613-51-3
M. Wt: 435.51
InChI Key: MXVZAEASTRQGBB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Derivative: The reaction between 2-fluoroaniline and ethylene oxide in the presence of a base forms 2-(2-fluorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 2-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.

    Amidation: The final step involves the reaction of the sulfonyl intermediate with 2-ethoxybenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide: Similar structure but with a different fluorine position.

    2-ethoxy-N-(2-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    2-ethoxy-N-(2-((4-(2-methylphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-2-29-20-10-6-3-7-17(20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-9-5-4-8-18(19)22/h3-10H,2,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVZAEASTRQGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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